N1-Ethyl vs. N1-Methyl: Molecular Weight and Lipophilicity Differentiation for PK Modulation
The target compound carries an N1-ethyl substituent (MW 230.17 g/mol for the sodium salt) versus the N1-methyl analog sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate (CAS 2197052-77-8, MW 216.14 g/mol, CID 131637593), representing a 14.03 g/mol (6.5%) molecular weight increase attributable solely to one additional methylene unit. [1] In the context of benzimidazole-based AT1 receptor antagonist SAR, the N1-alkyl chain length directly modulates lipophilicity and receptor residence time: the 2020 fluoro-benzimidazole study by Zhang et al. demonstrated that 2-alkyl chain variation produced nanomolar affinity differences at the AT1 receptor, with the optimal alkyl group balancing target engagement against metabolic clearance. [2] While that study examined 2-position rather than N1-position alkyl variation, the principle that alkyl chain length on the benzimidazole scaffold is a critical determinant of pharmacological performance is firmly established. The N1-ethyl group provides a lipophilicity increment (estimated ΔcLogP ~+0.5 vs. N1-methyl) that may enhance membrane permeability without incurring the excessive metabolic liability associated with larger alkyl groups such as N1-cyclobutyl. [3]
| Evidence Dimension | Molecular weight and estimated lipophilicity (cLogP) as a function of N1-alkyl chain length |
|---|---|
| Target Compound Data | MW 230.17 g/mol (sodium salt); N1-ethyl substituent (2-carbon chain); estimated cLogP ~1.0–1.5 (free acid form) |
| Comparator Or Baseline | N1-methyl analog: MW 216.14 g/mol (sodium salt, CID 131637593); N1-methyl (1-carbon chain); estimated cLogP ~0.5–1.0. N1-cyclobutyl analog: MW 256.21 g/mol (CID 131637845); N1-cyclobutyl (4-carbon cyclic); estimated cLogP ~2.0–2.5. |
| Quantified Difference | MW difference: +14.03 g/mol vs. N1-methyl; −26.04 g/mol vs. N1-cyclobutyl. Estimated cLogP increment: ~+0.5 log units vs. N1-methyl. |
| Conditions | Computed molecular weights from PubChem (CID 131637840, 131637593, 131637845). cLogP estimates based on fragment-based calculation for free acid forms. |
Why This Matters
The intermediate lipophilicity of the N1-ethyl analog positions it between the potentially under-permeable N1-methyl and the potentially excessively lipophilic N1-cyclobutyl congeners, offering a balanced pharmacokinetic profile for programs where passive membrane permeability must be optimized without triggering CYP-mediated metabolic clearance.
- [1] PubChem Compound Summaries: CID 131637840 (ethyl), CID 131637593 (methyl), CID 131637845 (cyclobutyl). Molecular weight and computed property data. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Zhang J, et al. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities. Bioorganic Chemistry. 2020;101:104042. Highlights: compounds 1g and 2a displayed nanomolar AT1 affinity and reduced blood pressure in SHR model over 24 h. View Source
- [3] MDPI Molecules Review. Importance of Fluorine in Benzazole Compounds. Molecules. 2020;25(20):4677. doi:10.3390/molecules25204677. Discusses impact of fluorine and alkyl substitution on benzimidazole pharmacological properties. View Source
